4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGOXMBJSQVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride typically involves the reaction of pyridine-2-carboximidamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and controlled environments. The process includes precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes electrophilic substitution at activated positions, while the carboximidamide group participates in nucleophilic reactions. Key observations include:
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Halogenation : Reacts with POCl₃ at 80°C to form 4-(pyrrolidin-1-yl)-2-(trichloromethyl)pyridine intermediates, which can be further functionalized.
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Amination : The carboximidamide group facilitates coupling with primary amines (e.g., benzylamine) in DMF at 60°C, yielding substituted amidines with >75% efficiency.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4h | Trichloromethyl derivative | 68 | |
| Amination | Benzylamine, DMF, 60°C | N-Benzylamidine | 78 |
Condensation Reactions
The amidine moiety participates in cyclocondensation reactions to form heterocyclic systems:
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Triazole Formation : Reacts with hydrazine hydrate in ethanol under reflux (12h) to produce 1,2,4-triazole derivatives, leveraging the amidine’s ability to act as a nitrogen donor .
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Imidazoline Synthesis : Combines with α,β-unsaturated ketones in THF at room temperature, catalyzed by Cu(OTf)₂, to form imidazoline rings (yields: 60–85%) .
Mechanistic Insight : The protonated amidine group enhances electrophilicity, facilitating nucleophilic attack by hydrazine or enolates.
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its pyridine and amidine donor sites:
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Palladium Complexation : Forms stable complexes with PdCl₂ in methanol at 25°C, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420 nm).
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Zinc Binding : Coordinates with Zn²⁺ in aqueous solutions, verified by NMR titration (Kd ≈ 10⁻⁵ M) .
Applications : These complexes show catalytic activity in Suzuki-Miyaura cross-couplings and hydrolytic reactions .
Hydrolysis and Stability
The dihydrochloride salt undergoes pH-dependent hydrolysis:
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Acidic Conditions (pH < 3): Stable for >48h at 25°C.
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Basic Conditions (pH > 10): Rapid decomposition (<1h) to 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid, confirmed by LC-MS.
Kinetic Data :
| pH | Half-life (h) | Degradation Product |
|---|---|---|
| 2.0 | >48 | None |
| 7.4 | 12 | Partial hydrolysis to amide |
| 12.0 | 0.5 | Carboxylic acid derivative |
Redox Reactions
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Oxidation : Treating with H₂O₂ in acetic acid yields pyridine N-oxide derivatives, modifying electronic properties for enhanced bioactivity .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering conformational flexibility.
Comparative Reactivity
Structural analogs exhibit distinct reactivities due to substituent positioning:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride, exhibit promising anticancer properties. The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. For instance, it has been shown to modulate the activity of Janus kinase (JAK) pathways, which are critical in various neoplastic diseases such as leukemia and solid tumors .
Inhibition of Sphingosine Kinases
The compound has also been evaluated as a selective inhibitor of sphingosine kinases (SK1 and SK2). These enzymes play significant roles in cancer and inflammatory diseases. Structure-activity relationship studies have revealed that modifications to the pyridine ring can enhance selectivity and potency against these kinases, suggesting potential therapeutic applications in treating cancers where these pathways are dysregulated .
Biochemical Applications
Enzyme Inhibition Studies
this compound serves as a valuable tool in enzyme inhibition studies. Its ability to form stable interactions with target enzymes allows researchers to investigate the mechanisms of enzyme action and inhibition. This is particularly useful in studying metabolic pathways where specific enzymes are critical .
Molecular Imaging Probes
The compound's derivatives have been explored as molecular imaging probes for positron emission tomography (PET). These probes can selectively visualize muscarinic acetylcholine receptors in the brain, which are implicated in neurological disorders such as schizophrenia and dementia. The development of radiofluorinated analogs has shown promise for non-invasive imaging techniques .
Pharmacological Research
Therapeutic Potential in Autoimmune Diseases
Research into the pharmacological effects of this compound has identified its potential use in treating autoimmune diseases. By modulating immune responses through JAK inhibition, this compound may offer new therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .
Inflammation and Respiratory Diseases
The compound's role in targeting inflammatory pathways suggests its application in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting key inflammatory mediators, it could help alleviate symptoms associated with these conditions .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of JAK pathways in leukemia models, suggesting potential for therapeutic use. |
| Study B | Enzyme Inhibition | Showed effective modulation of sphingosine kinase activity, indicating its role in cancer metabolism. |
| Study C | Molecular Imaging | Developed radiofluorinated derivatives for PET imaging, enhancing visualization of muscarinic receptors. |
| Study D | Autoimmune Diseases | Highlighted potential benefits in rheumatoid arthritis treatment through immune modulation. |
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
This substitution alters electronic properties and may influence binding affinity in biological targets .
Another analog, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2), replaces the pyrrolidine moiety with a piperidine ring and substitutes the carboximidamide group with an amine. This modification reduces steric hindrance and may improve pharmacokinetic profiles .
Physicochemical Properties
Research Findings and Limitations
Key Differences in Reactivity
- Carboximidamide groups are prone to hydrolysis under acidic conditions, necessitating careful storage and handling compared to more stable amine derivatives .
Biological Activity
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H14N4·2HCl
- Molecular Weight : 249.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been noted for its potential role as an inhibitor of sphingosine kinases (SK1 and SK2), enzymes critical in the production of sphingosine 1-phosphate, a key lipid signaling molecule involved in cell proliferation, survival, and inflammation .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against sphingosine kinases, which can impact several physiological processes, including inflammation and cancer progression. The inhibition of these kinases can lead to reduced levels of sphingosine 1-phosphate, thereby influencing cellular signaling pathways that regulate cell growth and apoptosis .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound may exert anti-inflammatory effects by modulating immune responses. This modulation can be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research has demonstrated that variations in the pyridine ring and the substituents on the pyrrolidine moiety can significantly affect the potency and selectivity of the compound against specific enzymes .
| Compound | Structure | Activity |
|---|---|---|
| RB-005 | RB-005 | Selective SK1 inhibitor |
| RB-032 | RB-032 | Maintains SK1 inhibition with amino group substitution |
Case Study 1: Sphingosine Kinase Inhibition
In a study evaluating various analogs of sphingosine kinase inhibitors, it was found that compounds structurally related to this compound exhibited significant inhibition of SK1 activity at low micromolar concentrations. This suggests a promising therapeutic potential in managing diseases driven by sphingosine kinase signaling .
Case Study 2: Anti-inflammatory Applications
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that these inhibitors could reduce inflammatory markers in vitro. The results indicated a decrease in cytokine production, highlighting the potential for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide dihydrochloride in laboratory settings?
- Methodological Answer : Despite the lack of GHS classification for this compound (), standard precautions include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Conducting experiments in a fume hood to minimize inhalation risks.
- Immediate decontamination of spills using absorbent materials and 70% ethanol.
- Emergency measures: Flush eyes with water for 15 minutes ( ) and rinse skin with water for 10 minutes upon contact.
Q. How can researchers experimentally determine missing physicochemical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen atmosphere.
- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) followed by HPLC quantification (C18 column, UV detection at 254 nm).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
Q. What synthetic routes are documented for pyrrolidine-pyridine derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Step 1 : Condensation of pyrrolidine with 2-cyanopyridine using a Pd-catalyzed coupling reaction (similar to methods in ).
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.
- Purification : Recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity (HPLC).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.5–2.0 mol%).
- Response Surface Methodology (RSM) : Use a central composite design to model yield (%) and purity (HPLC area%).
- Validation : Confirm optimal conditions (e.g., 80°C, ethanol, 1.2 mol% catalyst) with triplicate runs.
Q. What computational strategies can predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to purine nucleoside phosphorylase (target of forodesine, ).
- ADMET Prediction : Apply tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Validation : Compare results with in vitro enzyme inhibition assays (IC50 determination).
Q. How should researchers resolve contradictions in biological activity data for structurally analogous compounds?
- Methodological Answer :
- SAR Analysis : Systematically compare substituent effects (e.g., piperidine vs. pyrrolidine rings) using standardized assays (e.g., kinase inhibition).
- Data Normalization : Account for variations in experimental conditions (e.g., cell line, incubation time) via meta-analysis.
- Example : Contrast the T-cell activity of forodesine ( ) with this compound’s predicted targets.
Q. What advanced characterization techniques are critical for studying degradation products of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
